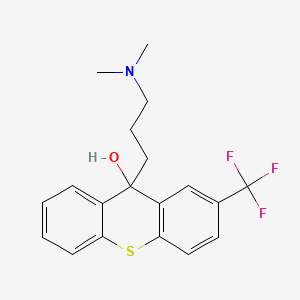

9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol

説明

特性

IUPAC Name |

9-[3-(dimethylamino)propyl]-2-(trifluoromethyl)thioxanthen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NOS/c1-23(2)11-5-10-18(24)14-6-3-4-7-16(14)25-17-9-8-13(12-15(17)18)19(20,21)22/h3-4,6-9,12,24H,5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIVUCLTMDQHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946061 | |

| Record name | 9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2340-57-0 | |

| Record name | 9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2340-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002340570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[3-(dimethylamino)propyl]-2-(trifluoromethyl)thioxanthen-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol typically involves multiple steps:

Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core. This can be achieved through the cyclization of appropriate diaryl sulfides under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Attachment of the Dimethylamino Propyl Side Chain: The final step involves the alkylation of the thioxanthene core with 3-(dimethylamino)propyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

化学反応の分析

Photochemical Reactions

As a thioxanthene derivative, the compound exhibits photoinitiator properties in UV-curing applications. Under UV light, it generates free radicals that initiate polymerization reactions. This behavior is attributed to:

-

Electron-deficient trifluoromethyl group , enhancing stability of radical intermediates.

-

Conjugated thioxanthene system , facilitating light absorption and energy transfer .

Structural Influences on Reactivity

Crystallographic data reveal features impacting reactivity:

Pharmacological Context

While not a direct chemical reaction, the compound’s mechanism as a flupenthixol impurity involves dopamine receptor antagonism . Its dimethylaminopropyl side chain facilitates binding to CNS receptors, though this pharmacological activity is distinct from its synthetic or photochemical roles .

Key Limitations and Research Gaps

科学的研究の応用

9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol is a complex synthetic organic compound featuring a thioxanthene core, a trifluoromethyl group, and a dimethylaminopropyl substituent, giving it unique chemical properties and biological activities. It is primarily discussed in the context of pharmaceutical applications, particularly in the development of antipsychotic medications.

Scientific Research Applications

9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol has applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block for synthesizing complex molecules, making it a valuable intermediate in organic synthesis.

Biology

- It is used to study receptor-ligand interactions, particularly within neurotransmitter systems.

- It acts as a model compound to understand the binding and activity of thioxanthene derivatives.

Medicine

- Derivatives are researched for potential antipsychotic and antidepressant properties.

- The trifluoromethyl group enhances the pharmacokinetic properties of drugs, making it a candidate for drug development.

- It exhibits antipsychotic properties and is similar to flupenthixol, a well-known antipsychotic medication. Its mechanism of action likely involves antagonism at dopamine receptors, particularly D2 receptors, which contributes to its effectiveness in treating schizophrenia and related disorders.

- It may also influence serotonin receptors and other neurotransmitter systems, potentially improving its therapeutic profile by addressing multiple pathways involved in psychiatric conditions.

- The title compound is a flupenthixol impurity with systematic IUPAC name: (RS)-9-[3-(dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol .

Industry

- It is used to develop advanced materials, including polymers and coatings, with its unique chemical properties contributing to the performance characteristics of these materials.

Physicochemical Properties

作用機序

The mechanism of action of 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing neurotransmission pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

類似化合物との比較

Chemical Profile :

- IUPAC Name: (RS)-9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol .

- Molecular Formula: C₁₉H₂₀F₃NOS.

- Molecular Weight : 367.42 g/mol .

- Key Features: A thioxanthene derivative with a trifluoromethyl (-CF₃) group at position 2 and a dimethylaminopropyl chain at position 7. Exists in two isomeric forms (α and β), with α-isomer showing pharmacological activity . Crystal structure reveals a dihedral angle of 41.8° between benzene rings and a distorted boat conformation in the thioxanthene core .

Structural and Functional Comparisons

Table 1: Structural Features and Molecular Properties

Key Observations:

- Substituent Effects: Trifluoromethyl (-CF₃): Enhances electron-withdrawing properties, improving UV absorption and photostability . Dimethylaminopropyl Chain: Increases solubility in polar solvents and influences pharmacological activity . Allyl/Chloro Groups: Modify reactivity and interaction with biological targets (e.g., allyl groups enhance crosslinking in polymers) .

Pharmacological Activity

Table 2: Pharmacological Comparisons

Table 3: UV-Curing Performance

生物活性

9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol, also known as (RS)-9-[3-(dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol, is a member of the thioxanthene family. This compound has garnered attention for its potential biological activity, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : CHFNOS

- Molecular Weight : 367.43 g/mol

- CAS Number : 2340-57-0

The compound features a trifluoromethyl group and a dimethylamino propyl side chain, which are integral to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.

Synthesis

The synthesis of 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol typically involves several steps:

- Formation of the Thioxanthene Core : Cyclization of appropriate diaryl sulfides under acidic conditions.

- Introduction of the Trifluoromethyl Group : Electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide.

- Attachment of the Dimethylamino Propyl Side Chain : Alkylation with 3-(dimethylamino)propyl chloride under basic conditions.

Pharmacological Properties

Research indicates that compounds in the thioxanthene class, including 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol, exhibit significant pharmacological activities:

The mechanism of action involves:

- Receptor Binding : The compound is believed to bind to neurotransmitter receptors, modulating their activity. The trifluoromethyl group enhances its ability to penetrate biological membranes, increasing its efficacy .

- Neurotransmitter System Interaction : It serves as a model for studying receptor-ligand interactions within neurotransmitter systems, particularly in understanding the binding dynamics of thioxanthene derivatives .

Comparative Analysis

A comparison with similar compounds highlights the uniqueness of 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-(3-(Dimethylamino)propyl)-9H-thioxanthen-9-ol | No trifluoromethyl group | Moderate antipsychotic |

| 3-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol | Chlorine instead of trifluoromethyl | Lower potency |

| 9-(3-(Dimethylamino)propyl)-2-methylthioxanthen-9-ol | Methyl group instead of trifluoromethyl | Reduced efficacy |

The presence of the trifluoromethyl group is critical for enhancing the compound's pharmacokinetic properties and overall therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of thioxanthene derivatives:

- Comparative Studies on Flupenthixol Variants : Research indicated that α-flupenthixol exhibited potency comparable to fluphenazine, while β-flupenthixol showed significantly lower activity . This suggests that structural modifications can lead to varying pharmacological profiles.

- Photoinitiator Capabilities : Thioxanthene derivatives have been noted for their photoinitiator capabilities in UV-curing applications, indicating potential industrial uses beyond pharmacology .

Q & A

Q. What synthetic methods ensure high-purity 9-(3-(dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol for structural analysis?

The compound is synthesized via recrystallization from dichloromethane, yielding crystals with a melting point of 389–391 K. Single-crystal X-ray diffraction (SC-XRD) confirms purity, with refinement parameters (R = 0.043, wR = 0.116) and Z = 4 in a monoclinic P21/n lattice. Multi-scan absorption correction and riding hydrogen models ensure structural accuracy .

Q. How is the molecular structure validated in crystallographic studies?

SC-XRD reveals a distorted boat conformation in the thioxanthene ring (puckering parameters: Q = 0.591 Å, θ = 92.72°, φ = 359.8°). The dihedral angle between benzene rings is 41.8°, stabilized by O–H⋯N (2.75 Å) and C–H⋯S (2.86 Å) hydrogen bonds. Disorder in CF₃ and CH₃ groups is resolved via occupancy ratio modeling .

Q. What spectroscopic techniques confirm the compound’s identity post-synthesis?

While SC-XRD is primary, complementary methods include:

- NMR : To verify CH/CH₃ groups in the dimethylamino chain and aromatic protons.

- IR : To detect the hydroxyl group (O–H stretch ~3400 cm⁻¹).

- Mass spectrometry : For molecular ion confirmation (Mr = 367.42 g/mol) .

Q. What is the compound’s pharmacological relevance as a flupenthixol impurity?

As a flupenthixol impurity, structural characterization is critical for drug safety. Pharmacological studies show α-flupenthixol (active isomer) is equipotent to fluphenazine, while β-isomers are inactive. Controlling isomer ratios during synthesis ensures therapeutic efficacy .

Advanced Research Questions

Q. How is positional disorder in the crystal structure methodologically resolved?

Fluorine atoms in the trifluoromethyl group exhibit three-site disorder (occupancy: 0.564:0.287:0.148), and dimethylamino methyl groups show two-site disorder (0.72:0.28). Refinement uses SHELXL97 with restraints on displacement parameters and bond distances to avoid overfitting. Fourier difference maps guide hydrogen atom placement .

Q. How does the thioxanthene ring’s conformation influence pharmacological activity?

The boat conformation creates a steric profile that may affect binding to dopamine receptors. Computational docking studies comparing this structure with α-flupenthixol (active isomer) can identify conformational determinants of activity. Dihedral angle variations (>40°) may reduce receptor affinity compared to planar analogs .

Q. What computational methods model the trifluoromethyl group’s electronic effects?

Density Functional Theory (DFT) calculates the CF₃ group’s electron-withdrawing effect, altering charge distribution on the thioxanthene core. Comparative studies with non-fluorinated analogs (e.g., 2-methyl derivatives) quantify how CF3 impacts redox potentials and lipophilicity, critical for blood-brain barrier penetration .

Q. How do intermolecular interactions affect physicochemical properties?

Crystal packing, stabilized by O–H⋯N, C–H⋯S, and weak C–H⋯π interactions (Cg = centroid of aromatic rings), enhances thermal stability (TGA shows decomposition >300°C). Solubility assays in polar solvents (e.g., DMSO) correlate with hydrogen-bonding capacity, guiding formulation strategies .

Q. What experimental designs resolve data contradictions in disorder modeling?

High-resolution SC-XRD (MoKα, λ = 0.71073 Å) at 170 K reduces thermal motion artifacts. Data-to-parameter ratios >15:1 ensure refinement robustness. For conflicting occupancy models, Bayesian statistics or Hirshfeld atom refinement (HAR) can validate electron density partitions .

Q. How does this compound compare structurally to photoactive thioxanthene derivatives?

Unlike UV-curing photoinitiators (e.g., 2,4-diethylthioxanthen-9-one), this compound lacks ketone groups but shares a planar aromatic system. Time-resolved spectroscopy can assess triplet-state lifetimes to evaluate potential photochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。